molecular formula C5H10N4 B13105323 4-Ethyl-1H-imidazole-1,2-diamine

4-Ethyl-1H-imidazole-1,2-diamine

Cat. No.: B13105323
M. Wt: 126.16 g/mol
InChI Key: PMIOCMGGLCLUGX-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with an ethyl group at the 4-position and two amine groups at the 1- and 2-positions. Imidazole derivatives are known for their role in coordination chemistry, catalysis, and drug design due to their electron-rich aromatic systems and hydrogen-bonding capabilities . The ethyl substituent in this compound likely enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted imidazole diamines.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

4-ethylimidazole-1,2-diamine

InChI

InChI=1S/C5H10N4/c1-2-4-3-9(7)5(6)8-4/h3H,2,7H2,1H3,(H2,6,8)

InChI Key

PMIOCMGGLCLUGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Ethyl-1H-imidazole-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Substituents Key Features
4-Ethyl-1H-imidazole-1,2-diamine Imidazole ring Ethyl (C4), two NH₂ groups (C1, C2) Aromatic heterocycle with enhanced steric bulk and potential for tautomerism.
Benzene-1,2-diamine Benzene ring Two NH₂ groups (C1, C2) Planar aromatic system; used in serotonin receptor antagonists .
Ethane-1,2-diamine Aliphatic chain Two NH₂ groups (C1, C2) Flexible backbone; employed in corrosion inhibition and polymer synthesis .
3,5-Diamino-1,2,4-triazole Triazole ring Two NH₂ groups (C3, C5) High thermal stability; used in coordination polymers and energetic materials .

Physicochemical Properties

Property This compound Benzene-1,2-diamine Ethane-1,2-diamine 3,5-Diamino-1,2,4-triazole
Solubility Moderate in organic solvents Low in water High in polar solvents Low in water
Thermal Stability High (aromatic stabilization) Moderate Low Very high
Biological Activity Potential enzyme inhibition Serotonin antagonism Corrosion inhibition Antimicrobial

Research Findings and Trends

  • Pharmaceutical Relevance : Imidazole and triazole diamines are prioritized in drug discovery for their ability to mimic natural heterocycles (e.g., histidine). Ethyl substitution may optimize pharmacokinetics by balancing lipophilicity and bioavailability .
  • Reactivity Challenges : Bulky substituents (e.g., ethyl) can hinder synthetic yields, as seen in nitro-analogues with poor solubility .
  • Computational Modeling : DFT studies on aliphatic amines demonstrate that electron density at amine groups correlates with corrosion inhibition efficiency—a principle applicable to imidazole diamines .

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